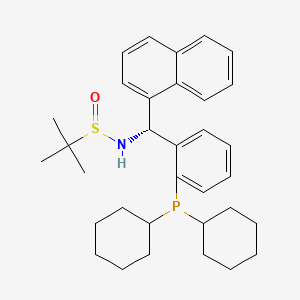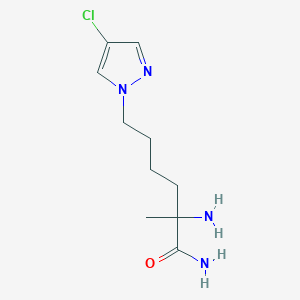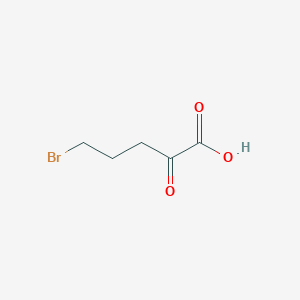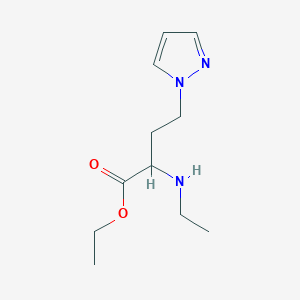
Ethyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethylamino group and a pyrazolyl group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Amination: The ethylated pyrazole is reacted with an ethylamine to introduce the ethylamino group.
Esterification: Finally, the compound is esterified with butanoic acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or pyrazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the ethylamino group, making it less versatile in forming hydrogen bonds.
2-(1H-pyrazol-1-yl)butanoic acid: The carboxylic acid group provides different reactivity compared to the ethyl ester.
Ethyl 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate: The methylamino group offers different steric and electronic properties compared to the ethylamino group.
Uniqueness: Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is unique due to the presence of both the ethylamino and pyrazolyl groups, which provide a combination of hydrogen bonding and π-π interactions. This makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
ethyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-12-10(11(15)16-4-2)6-9-14-8-5-7-13-14/h5,7-8,10,12H,3-4,6,9H2,1-2H3 |
InChIキー |
PFYPNEMIRYCEMX-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=CC=N1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


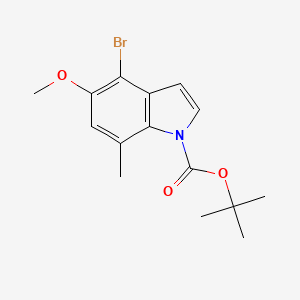

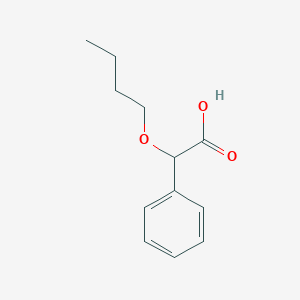


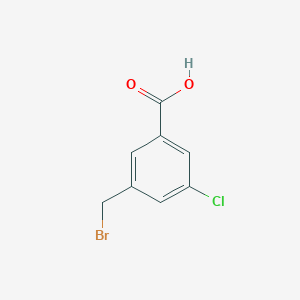
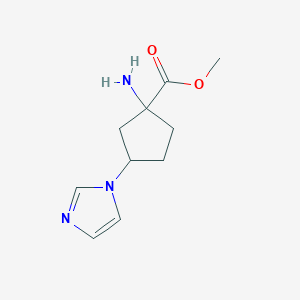
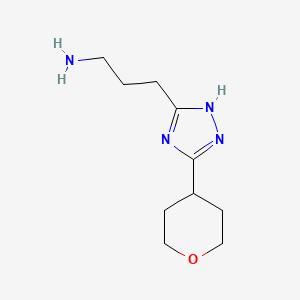
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
